1-Pentene, 2-(chloromethyl)-4,4-dimethyl-
Overview
Description
1-Pentene, 2-(chloromethyl)-4,4-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between carbon atoms and a chloromethyl group attached to the second carbon atom. The compound also features two methyl groups attached to the fourth carbon atom, making it a branched alkene.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- can be synthesized through various methods. One common approach involves the reaction of 1-pentene with bromine and chloromethane, followed by treatment with sodium ethoxide
Industrial Production Methods: Industrial production of 1-pentene, 2-(chloromethyl)-4,4-dimethyl- typically involves catalytic processes. These processes often utilize catalysts such as transition metals to facilitate the addition of the chloromethyl group to the pentene backbone. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated compounds.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated alkanes.
Substitution: Formation of compounds with new functional groups replacing the chloromethyl group.
Scientific Research Applications
1-Pentene, 2-(chloromethyl)-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic addition reactions due to the presence of the double bond. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
1-Pentene, 2-(chloromethyl)-4,4-dimethyl- can be compared with other similar compounds, such as:
1-Pentene: A straight-chain alkene with a double bond between the first and second carbon atoms.
2-Pentene: An isomer of 1-pentene with the double bond between the second and third carbon atoms.
4-Methyl-2-pentene: A branched alkene with a methyl group attached to the fourth carbon atom and a double bond between the second and third carbon atoms.
Uniqueness: The presence of the chloromethyl group and the two methyl groups attached to the fourth carbon atom makes 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- unique. These structural features influence its reactivity and make it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
2-(chloromethyl)-4,4-dimethylpent-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-7(6-9)5-8(2,3)4/h1,5-6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNQWBJWGYULLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161490 | |
Record name | 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-26-7 | |
Record name | 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48088 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentene, 2-(chloromethyl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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